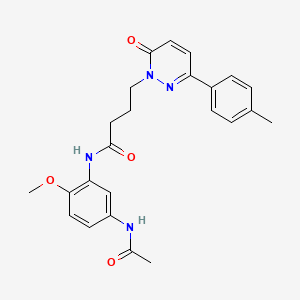
Ido1-IN-5
Overview
Description
Indoleamine 2, 3-dioxygenase 1 (IDO1) is a rate-limiting metabolic enzyme that converts the essential amino acid tryptophan (Trp) into downstream catabolites known as kynurenines . IDO1 is highly expressed in multiple types of human cancer .
Synthesis Analysis
The synthesis of IDO1 inhibitors has been intensely pursued in academia and pharmaceutical companies . The connection of various linker structures to either the aryl 3- or 4-positions of the phenyl propanamide group of the parental IDO1 ligand via an ether attachment was evaluated .
Molecular Structure Analysis
Over 50 experimental structures of IDO1 in complex with different ligands are available in the Protein Data Bank . The 3-bromopyrrole moiety extends into an extra “Pocket C” consisting of Gly236, Lys238, Ala260, Gly261, Gly262, Ser263, Phe291, Met295, etc .
Chemical Reactions Analysis
IDO1 catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism by oxidizing tryptophan (Trp) to N-formylkynurenine (NFK) through the addition of molecular oxygen .
Physical And Chemical Properties Analysis
The molecular formula of Ido1-IN-5 is C23H25FN2O3 and its molecular weight is 396.5 g/mol . It has a computed XLogP3-AA of 2.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 .
Scientific Research Applications
Cancer Immunotherapy
Indoleamine 2,3-dioxygenase 1 (IDO1) plays an important role in immunity and neuronal function . Its implication in different pathophysiologic processes including cancer has inspired the development of IDO1 inhibitors . The IDO1 inhibitors are being used in combination with immune therapies for the treatment of cancer . This is because they help in reversing tumor-mediated immune suppression .
Neurodegenerative Diseases
IDO1 is also implicated in neurodegenerative diseases . The enzyme catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism, which plays a crucial role in neuronal function .
Immune Tolerance
IDO1 plays a significant role in mechanisms that support immune tolerance . Studies have shown that tryptophan catabolites and their derivatives contribute to a shift in primarily Th1-mediated disease to a Th2-associated non-pathological condition .
Inhibition of Tumor Growth
IDO1 was originally thought to be part of an ancient, innate mechanism designed to slow the growth of neoplastic tissues and/or infectious agents that require tryptophan stores for continued metabolic activity .
Combination with Other Therapies
IDO1 inhibitors are often used in combination with other therapies. For instance, in clinical studies, immune checkpoint inhibitors (ICPIs), in particular anti-PD-1/PD-L1 antibodies were the most popular class selected as a combination agent .
Development of New Inhibitors
The development of new IDO1 inhibitors is an active area of research. For instance, a series of IDO1 inhibitors with the novel isoxazolo [5,4-d]pyrimidin-4 (5H)-one scaffold have been synthesized . These inhibitors have shown promising results, defining chemical probes with a novel scaffold for further development of potent small-molecule immunomodulators .
Mechanism of Action
Target of Action
Ido1-IN-5 primarily targets the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a rate-limiting metabolic enzyme that catalyzes the conversion of the essential amino acid tryptophan into downstream catabolites known as kynurenines . This enzyme plays a pivotal role in cancer immune escape by catalyzing the initial step of the kynurenine pathway .
Mode of Action
Ido1-IN-5 interacts with its target, IDO1, by inhibiting its enzymatic activity . This inhibition prevents the conversion of tryptophan into kynurenine, thereby disrupting the normal functioning of the IDO1 pathway . The canonical mode of action of IDO1 involves the metabolic depletion of tryptophan and/or the accumulation of kynurenine, which defines how immunosuppressive IDO inhibits immune cell effector functions and/or facilitates T cell death .
Biochemical Pathways
The primary biochemical pathway affected by Ido1-IN-5 is the kynurenine pathway . By inhibiting IDO1, Ido1-IN-5 disrupts the conversion of tryptophan into kynurenine, leading to a decrease in kynurenine levels . This disruption affects downstream effects such as the activation of T regulatory cells and myeloid-derived suppressor cells, the suppression of effector T and natural killer cells, and the promotion of neovascularization of solid tumors .
Result of Action
The inhibition of IDO1 by Ido1-IN-5 leads to molecular and cellular effects that disrupt the normal functioning of the IDO1 pathway . This disruption can lead to a decrease in the immunosuppressive functions of IDO1, potentially enhancing the body’s immune response against cancer cells . It’s also worth noting that IDO1 plays a key role in promoting tumor neovascularization , so inhibiting IDO1 could potentially affect this process as well.
Future Directions
IDO1 is now considered as an authentic immune regulator not only in pregnancy, but also in autoimmune diseases, chronic inflammation, and tumor immunity . The central premise is that maximal immunotherapeutic efficacy in subjects with advanced cancer requires both IDO enzyme- and non-enzyme-neutralization .
properties
IUPAC Name |
4-fluoro-N-[(1R)-1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3/c1-15(25-22(27)16-2-5-20(24)6-3-16)18-4-7-21-19(14-18)8-11-26(21)23(28)17-9-12-29-13-10-17/h2-7,14-15,17H,8-13H2,1H3,(H,25,27)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBWFWVVKLRSHS-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ido1-IN-5 | |
CAS RN |
2166616-75-5 | |
| Record name | LY-3381916 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10T9596ILQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





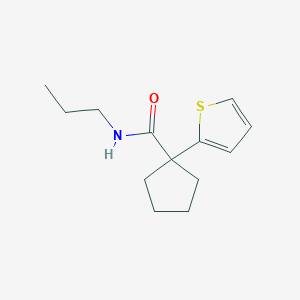


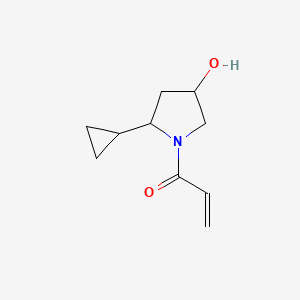
![3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B3002304.png)
![octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalene-5,7-diol](/img/structure/B3002305.png)
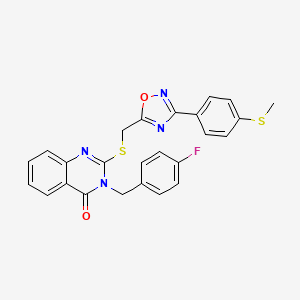

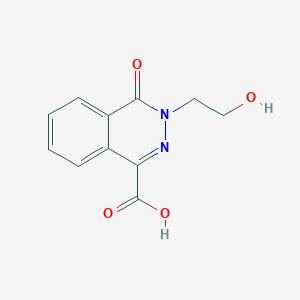

![[3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3002312.png)
